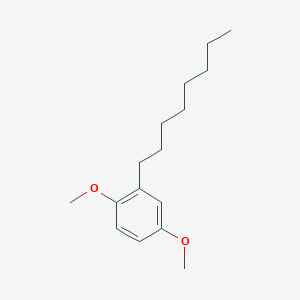
Benzene, 1,4-dimethoxy-2-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dimethoxy-2-octyl- is an organic compound with the molecular formula C16H26O2 It is a derivative of benzene, where two methoxy groups are attached to the benzene ring at the 1 and 4 positions, and an octyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-octyl- typically involves the alkylation of 1,4-dimethoxybenzene with an octyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions include:
Temperature: Typically around 0-5°C initially, then gradually increased to room temperature.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete alkylation.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1,4-dimethoxy-2-octyl- follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-dimethoxy-2-octyl- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The benzene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct the incoming electrophile to the ortho and para positions relative to themselves.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 1,4-benzoquinone derivatives.
Reduction: Formation of 1,4-dimethoxycyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives of Benzene, 1,4-dimethoxy-2-octyl-.
Scientific Research Applications
Benzene, 1,4-dimethoxy-2-octyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,4-dimethoxy-2-octyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The octyl group contributes to the hydrophobic interactions, enhancing the compound’s ability to penetrate lipid membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,4-dimethoxy-: Lacks the octyl group, resulting in different physical and chemical properties.
Benzene, 1,4-dimethoxy-2-methyl-: Contains a methyl group instead of an octyl group, leading to variations in reactivity and applications.
Benzene, 1,4-dimethoxy-2-ethyl-: Contains an ethyl group, offering a balance between the properties of the methyl and octyl derivatives.
Uniqueness
Benzene, 1,4-dimethoxy-2-octyl- is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and binding properties.
Properties
CAS No. |
101447-69-2 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1,4-dimethoxy-2-octylbenzene |
InChI |
InChI=1S/C16H26O2/c1-4-5-6-7-8-9-10-14-13-15(17-2)11-12-16(14)18-3/h11-13H,4-10H2,1-3H3 |
InChI Key |
YWCFPDHDTXQKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















